molecular formula C13H17N3O2 B6427578 (2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one CAS No. 2035006-82-5

(2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one

Cat. No.: B6427578
CAS No.: 2035006-82-5
M. Wt: 247.29 g/mol
InChI Key: MBVBCRGHRHIBOP-DUXPYHPUSA-N
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Description

(2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one is a synthetic organic compound that features a pyrimidine ring linked to a piperidine ring through an ether linkage, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one typically involves the following steps:

    Formation of the Pyrimidin-4-yloxy Intermediate: This step involves the reaction of pyrimidine-4-ol with a suitable halogenating agent to form pyrimidin-4-yloxy halide.

    Nucleophilic Substitution: The pyrimidin-4-yloxy halide is then reacted with piperidine under basic conditions to form 3-(pyrimidin-4-yloxy)piperidine.

    Butenone Formation: The final step involves the condensation of 3-(pyrimidin-4-yloxy)piperidine with crotonaldehyde under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the nucleophilic substitution and condensation steps, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The butenone moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The double bond in the butenone moiety can be reduced to form saturated ketones.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, while the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Electrophilic substitution on the pyrimidine ring can be achieved using halogens or nitrating agents, while nucleophilic substitution on the piperidine ring can be performed using alkyl halides or acyl chlorides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Saturated ketones.

    Substitution: Halogenated or nitrated derivatives of the pyrimidine ring, and alkylated or acylated derivatives of the piperidine ring.

Scientific Research Applications

(2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-[3-(pyridin-4-yloxy)piperidin-1-yl]but-2-en-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-2-en-1-one: Similar structure but with a pentenone moiety instead of a butenone moiety.

Uniqueness

(2E)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]but-2-en-1-one is unique due to its specific combination of a pyrimidine ring, a piperidine ring, and a butenone moiety

Properties

IUPAC Name

(E)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-2-4-13(17)16-8-3-5-11(9-16)18-12-6-7-14-10-15-12/h2,4,6-7,10-11H,3,5,8-9H2,1H3/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVBCRGHRHIBOP-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCCC(C1)OC2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCCC(C1)OC2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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